(E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine
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Overview
Description
(E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine is a complex organic compound featuring an imidazo[1,5-A]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,5-A]pyridine core, followed by the introduction of the 2-chlorophenyl group. The final step involves the formation of the hydroxylamine moiety through a condensation reaction with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest.
Properties
Molecular Formula |
C14H10ClN3O |
---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
(NZ)-N-[[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C14H10ClN3O/c15-11-6-2-1-5-10(11)14-17-12(9-16-19)13-7-3-4-8-18(13)14/h1-9,19H/b16-9- |
InChI Key |
RBXNFLUPKHOAPN-SXGWCWSVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)/C=N\O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)C=NO)Cl |
Origin of Product |
United States |
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